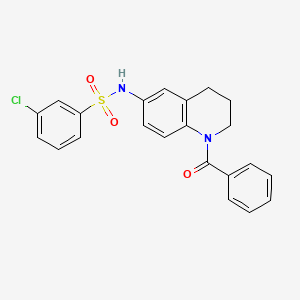
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (NBTQ) is a synthetic compound that has been used in various scientific research applications due to its unique properties. NBTQ is an organic compound derived from the benzamide group and is a derivative of the tetrahydroquinoline ring system. It is a white crystalline solid, with a molecular weight of 283.33 g/mol and a melting point of 169-170°C. NBTQ has been used in many areas of research, including enzymology, pharmacology, and biochemistry.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in a variety of scientific research applications due to its unique properties. In biochemistry, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, this compound has been used as a ligand for the binding of various drugs to their respective receptors. In enzymology, this compound has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Mécanisme D'action
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The mechanism of action of this compound is thought to involve the formation of a covalent bond between the inhibitor and the enzyme, which prevents the enzyme from catalyzing the breakdown of acetylcholine. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In humans, this compound has been shown to increase the levels of acetylcholine in the synaptic cleft, resulting in increased alertness, improved cognitive function, and improved memory. In animals, this compound has been shown to increase locomotor activity, reduce anxiety, and increase sociability. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. In addition, this compound is soluble in a variety of solvents, making it easy to work with in the laboratory. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not approved for human use, so experiments involving humans must be conducted with caution.
Orientations Futures
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a variety of potential future applications. It could be used to develop new drugs that target specific receptors, or to develop new treatments for neurological disorders. Additionally, this compound could be used to develop new diagnostic tests for neurological disorders, or to develop new methods for monitoring the levels of acetylcholine in the brain. Finally, this compound could be used to develop new methods for increasing the levels of acetylcholine in the brain, which could potentially improve cognitive function and memory.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized by the reaction of 1-benzoyl-2,3,4-tetrahydroquinoline with benzamide in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds in two steps. First, the benzoyl group of 1-benzoyl-2,3,4-tetrahydroquinoline is protonated by the acid catalyst, forming a carbocation intermediate. This intermediate then reacts with the benzamide, forming this compound as the product. The reaction is typically carried out at a temperature of about 80°C and is usually complete within a few hours.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-8-3-1-4-9-18)24-20-14-13-17-12-7-15-25(21(17)16-20)23(27)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSMULXJTAVZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)
![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)